1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol
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Overview
Description
1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol typically involves the reaction of 2-chloroethanol with phosphoryl chloride, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Chemical Reactions Analysis
1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The chloroethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the chlorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.
Mechanism of Action
The mechanism of action of 1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chloroethoxy groups can undergo substitution reactions. These interactions can lead to the modification of biological molecules and pathways, influencing various biochemical processes .
Comparison with Similar Compounds
1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol can be compared with similar compounds such as:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the nitro group, making it less reactive in certain redox reactions.
Bis(2-chloroethyl) ether: Contains similar chloroethoxy groups but differs in its overall structure and reactivity.
2-Chloroethyl ether:
Properties
CAS No. |
62064-14-6 |
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Molecular Formula |
C6H12Cl2NO6P |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-2-nitroethanol |
InChI |
InChI=1S/C6H12Cl2NO6P/c7-1-3-14-16(13,15-4-2-8)6(10)5-9(11)12/h6,10H,1-5H2 |
InChI Key |
KJVVFLOYFACJMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(C(C[N+](=O)[O-])O)OCCCl |
Origin of Product |
United States |
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